

An In-Depth Technical Guide to Azulen-2-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Azulen-2-amine

Cat. No.: B1588170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Azulene Scaffold

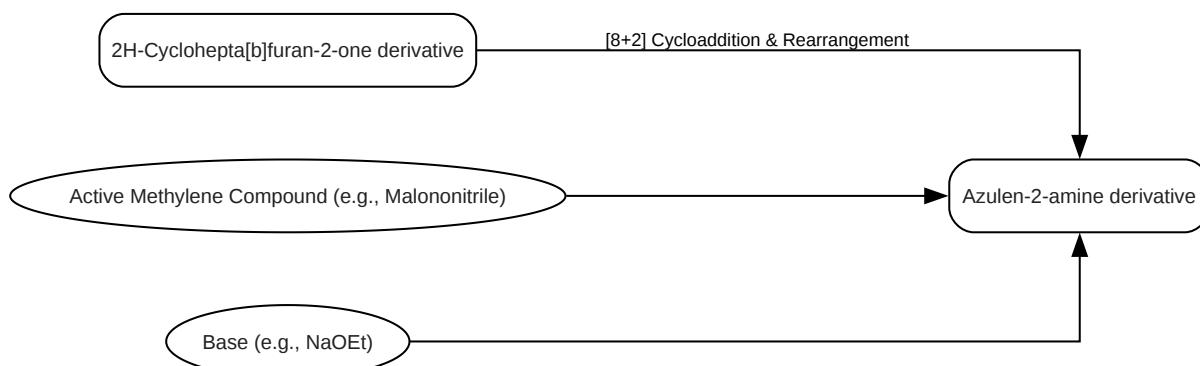
Azulene, a captivating bicyclic non-benzenoid aromatic hydrocarbon, has long intrigued chemists with its striking deep blue color and unique electronic properties. An isomer of the colorless naphthalene, azulene's fused five- and seven-membered ring system gives rise to a significant dipole moment and distinct reactivity patterns. These characteristics make azulene and its derivatives highly promising candidates for applications ranging from medicinal chemistry to advanced materials science.^{[1][2]} Among the functionalized azulenes, **azulen-2-amine** stands out as a versatile building block, offering a nucleophilic amino group on the electron-deficient seven-membered ring, which opens up a plethora of possibilities for further chemical modifications and the development of novel functional molecules.

This technical guide provides a comprehensive overview of **azulen-2-amine**, covering its nomenclature and CAS number, detailed synthetic methodologies, chemical and physical properties, and current and potential applications in drug discovery and organic electronics.

Core Identification: Nomenclature and CAS Number

A clear and unambiguous identification of a chemical compound is paramount for researchers. **Azulen-2-amine** is systematically identified by the following:

Identifier	Value
CAS Number	50472-20-3
IUPAC Name	Azulen-2-amine
Synonyms	2-Azulenamine, 2-Aminoazulene
Molecular Formula	C ₁₀ H ₉ N
Molecular Weight	143.19 g/mol


Synthesis of Azulen-2-amine: Key Methodologies

The synthesis of **azulen-2-amine** can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary and effective methods are highlighted below.

Method 1: From 2H-Cyclohepta[b]furan-2-ones

One of the most versatile methods for the synthesis of 2-aminoazulene derivatives involves the reaction of 2H-cyclohepta[b]furan-2-ones with active methylene compounds.^[3] This approach leverages the reactivity of the furanone system to construct the azulene core.

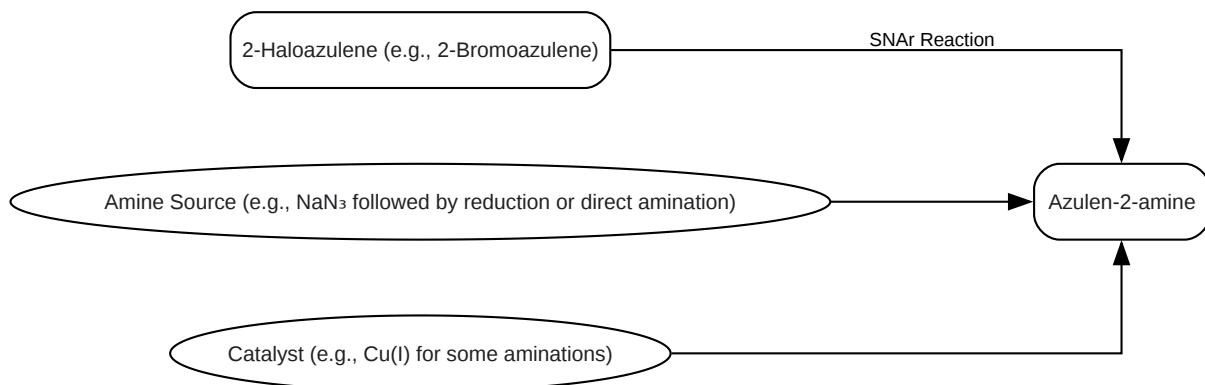
Reaction Workflow:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Azulen-2-amine** from 2H-Cyclohepta[b]furan-2-one.

Experimental Protocol:

A detailed, step-by-step methodology for a typical synthesis is as follows:


- Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2H-cyclohepta[b]furan-2-one derivative in a suitable anhydrous solvent, such as ethanol.
- Addition of Reagents: To the stirred solution, add an equimolar amount of an active methylene compound, for example, malononitrile. Subsequently, add a catalytic amount of a base, such as sodium ethoxide.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure **azulen-2-amine** derivative.

The causality behind this experimental choice lies in the electrophilic nature of the 2H-cyclohepta[b]furan-2-one and the nucleophilic character of the carbanion generated from the active methylene compound in the presence of a base. This facilitates an initial [8+2] cycloaddition, followed by a series of rearrangements to form the stable aromatic azulene ring system.

Method 2: Nucleophilic Aromatic Substitution of 2-Haloazulenes

Another efficient route to **azulen-2-amine** involves the nucleophilic aromatic substitution (SNAr) of a halogen atom at the 2-position of the azulene ring. This method is particularly useful when 2-haloazulene precursors are readily available.

Reaction Workflow:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Azulen-2-amine** via Nucleophilic Aromatic Substitution.

Experimental Protocol:

- **Reactant Preparation:** In a sealed tube or a flask equipped with a reflux condenser, dissolve the 2-haloazulene in a high-boiling point aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Addition of Amine Source:** Add an excess of the amine source. For instance, sodium azide can be used to introduce the azido group, which is subsequently reduced to the amine. Alternatively, direct amination can be achieved using ammonia or a protected amine source, often in the presence of a copper(I) catalyst.
- **Reaction Conditions:** Heat the mixture to a high temperature (typically >100 °C) and maintain it for several hours, monitoring the reaction by TLC.
- **Work-up and Purification:** After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

The rationale for these conditions is the need to overcome the activation energy for the nucleophilic attack on the electron-deficient seven-membered ring of the azulene. The high temperature and polar aprotic solvent facilitate the SNAr mechanism.

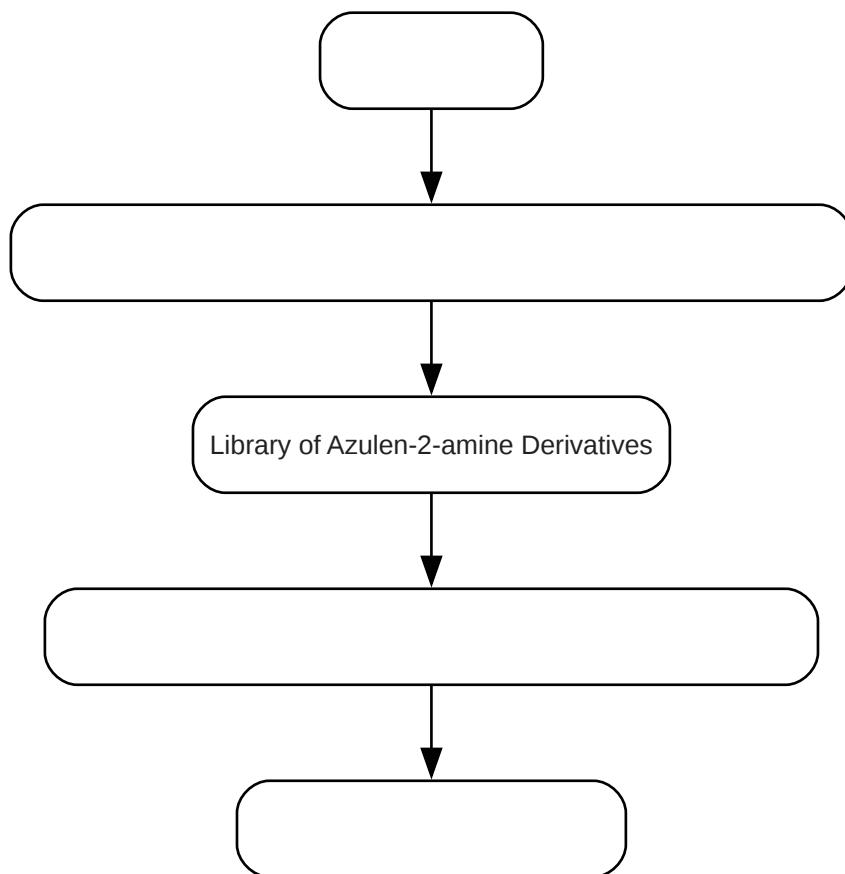
Physicochemical Properties and Spectroscopic Characterization

Azulen-2-amine is a solid at room temperature with a melting point of approximately 93-94 °C. Its unique electronic structure gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization.

Spectroscopic Data Summary

Spectroscopic Technique	Key Features
¹ H NMR	The protons on the azulene ring exhibit characteristic chemical shifts in the aromatic region. The protons on the five-membered ring typically appear at higher field compared to those on the seven-membered ring. The amino group protons show a broad signal, the position of which is dependent on the solvent and concentration.
¹³ C NMR	The spectrum shows ten distinct signals for the carbon atoms of the azulene core, with the carbon atom bearing the amino group appearing at a characteristic downfield shift.
IR Spectroscopy	The spectrum displays characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm ⁻¹ . C-H stretching and C=C stretching vibrations of the aromatic rings are also prominent. ^[4]
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of azulen-2-amine (m/z = 143). The fragmentation pattern can provide further structural information.

Note: Specific peak values can vary slightly depending on the solvent and the instrument used. Researchers should refer to primary literature for verified spectral data.


Applications in Drug Development and Materials Science

The azulene scaffold is increasingly being recognized as a valuable pharmacophore in drug discovery.^[1] The introduction of an amino group at the 2-position of the azulene core in **azulen-2-amine** provides a key handle for the synthesis of a diverse range of derivatives with potential biological activities.

Medicinal Chemistry and Pharmacological Potential

Azulene derivatives have been investigated for a variety of therapeutic applications, including anti-inflammatory, anti-ulcer, and anticancer activities.^[5] The amino group of **azulen-2-amine** can be readily functionalized to introduce different pharmacophoric groups, allowing for the systematic exploration of structure-activity relationships (SAR). For example, azulene-containing chalcones have been synthesized and evaluated for their antimicrobial and antifungal activities.^{[6][7]} Furthermore, azulene-based compounds are being explored as inhibitors of specific enzymes and as ligands for various receptors.^[1]

Logical Relationship for Drug Discovery Application:

[Click to download full resolution via product page](#)

Caption: Workflow for the application of **Azulen-2-amine** in drug discovery.

Organic Electronics and Materials Science

The unique electronic properties of azulene, including its significant dipole moment and narrow HOMO-LUMO gap, make it an attractive building block for organic electronic materials.[2][8]

Azulen-2-amine can be used as a monomer or a key intermediate in the synthesis of conjugated polymers and small molecules for applications in:

- Organic Field-Effect Transistors (OFETs): The ability to tune the electronic properties of azulene derivatives through functionalization of the amino group can lead to materials with improved charge carrier mobility.[3]
- Organic Photovoltaics (OPVs): The strong absorption of azulenes in the visible region of the electromagnetic spectrum is advantageous for their use as donor or acceptor materials in solar cells.

- Non-Linear Optics (NLO): The inherent polarity of the azulene core can be enhanced by the introduction of electron-donating (like the amino group) and electron-withdrawing groups, leading to materials with large second-order NLO responses.

Conclusion and Future Perspectives

Azulen-2-amine is a fundamentally important derivative of the azulene family, offering a strategic entry point for the synthesis of a wide array of functional molecules. Its established synthetic routes and the versatile reactivity of its amino group make it an invaluable tool for researchers in both academic and industrial settings. As our understanding of the unique properties of the azulene scaffold continues to grow, we can anticipate that **azulen-2-amine** will play an increasingly significant role in the development of next-generation pharmaceuticals and advanced organic materials. The exploration of its full potential is an exciting frontier in contemporary chemical science.

References

- Bakun, P., Czarczynska-Goslinska, B., Goslinski, T., & Lijewski, S. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. *Medicinal Chemistry Research*, 30(4), 834–846. [\[Link\]](#)
- Gaina, L., Gaina, V., Porumb, I.-D., Filip, L., & Oniga, O. (2022). Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones. *Molecules*, 27(4), 1431. [\[Link\]](#)
- PubChem. (n.d.). Azulene. National Center for Biotechnology Information.
- Gaina, L., Gaina, V., Porumb, I.-D., Filip, L., & Oniga, O. (2022). Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones. ResearchGate.
- Shoji, T., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. *International Journal of Molecular Sciences*, 22(19), 10686. [\[Link\]](#)
- Oprean, R., Todea, A., & Gaina, L. (2013). Infrared spectra of protonated polycyclic aromatic hydrocarbon molecules: Azulene. *The Journal of Chemical Physics*, 131(18), 184307. [\[Link\]](#)
- Xin, H., & Gao, X. (2017). Application of Azulene in Constructing Organic Optoelectronic Materials: New Tricks for an Old Dog. *ChemPlusChem*, 82(7), 945–956. [\[Link\]](#)
- Iovu, M. C., & Iovu, A. (2006). STRUCTURE PECULIARITY OF AZULENE COMPOUNDS WITH DOUBLE BOND AT C-1 REFLECTED BY THE NMR SPECTRA. *Revue Roumaine de Chimie*, 51(10), 995-1002. [\[Link\]](#)
- Bakun, P., Czarczynska-Goslinska, B., Goslinski, T., & Lijewski, S. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. ResearchGate.

- Dong, J.-X., & Zhang, H.-L. (2016). Azulene-based organic functional molecules for optoelectronics. ResearchGate.
- Dong, J.-X., & Zhang, H.-L. (2016). Azulene-based organic functional molecules for optoelectronics. Chinese Chemical Letters, 27(8), 1161-1168. [Link]
- Shoji, T., & Yasunami, M. (2021). Azulene derivatives promising application to biologically active substances and organic materials. ResearchGate.
- Razus, A. C., & Birzan, L. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Molecules, 29(6), 1369. [Link]
- Rehak, D., et al. (2023). Synthesis and characterization of new derivatives of azulene, including experimental and theoretical studies of electronic and spectroscopic behavior. ResearchGate.
- Smith, J., et al. (2023). Persistent azulene α -carbocations: synthesis from aldehydes, spectroscopic and crystallographic properties. Organic & Biomolecular Chemistry, 21(5), 1035-1043. [Link]
- Oomens, J., et al. (2009). Infrared spectra of protonated polycyclic aromatic hydrocarbon molecules: Azulene. ResearchGate.
- Ozoe, H., et al. (2014). ^1H NMR chemical shifts of azulenes 18 and 22 and benzoCOT 4 in CDCl_3 . ResearchGate.
- NIST. (n.d.). Azulene. In NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). $[1\text{H}, 13\text{C}]\text{-HSQC}$ NMR Spectrum (2D, 600 MHz, H_2O , experimental) (HMDB0001368).
- LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azulene-based organic functional molecules for optoelectronics [html.rhhz.net]
- 3. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of Azulene in Constructing Organic Optoelectronic Materials: New Tricks for an Old Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Azulen-2-amine: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588170#azulen-2-amine-cas-number-and-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com